molecular formula C15H8ClF9N2OS B13732806 N-(5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-yl)-N-ethyl-3,5-bis(trifluoromethyl)benzamide CAS No. 134880-76-5

N-(5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-yl)-N-ethyl-3,5-bis(trifluoromethyl)benzamide

Cat. No.: B13732806
CAS No.: 134880-76-5
M. Wt: 470.7 g/mol
InChI Key: LSALVOIOLHETBZ-UHFFFAOYSA-N
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Description

N-(5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-yl)-N-ethyl-3,5-bis(trifluoromethyl)benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and multiple trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-yl)-N-ethyl-3,5-bis(trifluoromethyl)benzamide typically involves multiple steps, including the formation of the thiazole ring and the introduction of trifluoromethyl groups. Common synthetic routes may include:

    Formation of the Thiazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Trifluoromethyl Groups: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling Reactions: The final step may involve coupling the thiazole derivative with a benzamide precursor under suitable conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-yl)-N-ethyl-3,5-bis(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions of the trifluoromethyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

N-(5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-yl)-N-ethyl-3,5-bis(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism by which N-(5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-yl)-N-ethyl-3,5-bis(trifluoromethyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylpyridines: These compounds also contain trifluoromethyl groups and are used in similar applications.

    Fluorinated Benzamides: These compounds share the benzamide core structure and may have similar chemical properties.

Uniqueness

N-(5-Chloro-4-(trifluoromethyl)-1,3-thiazol-2-yl)-N-ethyl-3,5-bis(trifluoromethyl)benzamide is unique due to the combination of its thiazole ring and multiple trifluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

134880-76-5

Molecular Formula

C15H8ClF9N2OS

Molecular Weight

470.7 g/mol

IUPAC Name

N-[5-chloro-4-(trifluoromethyl)-1,3-thiazol-2-yl]-N-ethyl-3,5-bis(trifluoromethyl)benzamide

InChI

InChI=1S/C15H8ClF9N2OS/c1-2-27(12-26-9(10(16)29-12)15(23,24)25)11(28)6-3-7(13(17,18)19)5-8(4-6)14(20,21)22/h3-5H,2H2,1H3

InChI Key

LSALVOIOLHETBZ-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=NC(=C(S1)Cl)C(F)(F)F)C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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